Dimetridazole-carboxylic acid sodium

Description

Contextualization within Nitroimidazole Chemistry

The nitroimidazole scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous therapeutic agents. niscpr.res.innih.gov These compounds are characterized by an imidazole (B134444) ring substituted with at least one nitro group. mdpi.com The position of the nitro group—typically at the 2, 4, or 5-position of the imidazole ring—is crucial for their biological activity. niscpr.res.in 5-nitroimidazoles, in particular, are a well-established class of drugs, including metronidazole (B1676534), tinidazole, and dimetridazole (B1670680), renowned for their efficacy against anaerobic bacteria and protozoal infections. mdpi.comresearchgate.net

The mechanism of action for 5-nitroimidazoles is generally understood to involve reductive activation within susceptible anaerobic organisms. mdpi.com The nitro group is reduced, forming highly reactive nitro radical anions and other intermediates that induce cytotoxic effects by damaging cellular macromolecules, including DNA. niscpr.res.inmdpi.com

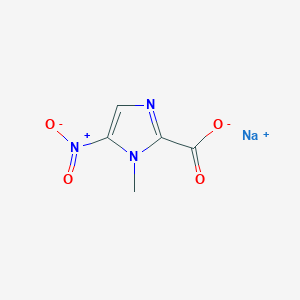

Dimetridazole-carboxylic acid sodium belongs to this family, retaining the core 1-methyl-5-nitroimidazole (B135252) structure. Its defining feature is the substitution of a carboxylate group at the 2-position of the imidazole ring, a modification from its parent compound, Dimetridazole (1,2-dimethyl-5-nitroimidazole). chemicalbook.com The synthesis of the acid form, 1-methyl-5-nitroimidazole-2-carboxylic acid, can be achieved through the oxidation of the 2-methyl group of Dimetridazole. nih.gov This carboxylic acid can then be converted into various derivatives, such as carboxamides, to explore new biological activities. nih.gov

Significance of Carboxylic Acid Moieties in Chemical Biology

The carboxylic acid functional group plays a pivotal role in drug design and chemical biology. nih.gov Its inclusion in a molecule can significantly alter physicochemical properties such as acidity, solubility, and the ability to form hydrogen bonds and electrostatic interactions. nih.gov These properties are critical determinants of a drug's interaction with biological targets. nih.gov

Approximately 25% of all commercialized pharmaceuticals contain a carboxylic acid group. nih.gov This functional group is often a key component of a pharmacophore, the part of a molecule responsible for its biological activity. nih.gov The acidity of the carboxyl group means it is typically ionized at physiological pH, which can enhance water solubility—a desirable trait for drug administration and distribution in the body. nih.gov

However, the presence of a carboxyl group can also present challenges, such as limited permeability across biological membranes and potential metabolic instability. nih.govnih.gov Medicinal chemists often strategically introduce or modify carboxylic acid moieties to optimize a compound's absorption, distribution, metabolism, and excretion (ADME) profile. nih.govnih.gov Furthermore, carboxylic acids provide a convenient chemical handle for synthesizing derivatives like esters and amides, allowing for the systematic exploration of structure-activity relationships. niscpr.res.in

Table 1: Key Physicochemical Contributions of Carboxylic Acid Moieties in Drug Design

| Property | Impact of Carboxylic Acid Group | Reference |

|---|---|---|

| Solubility | Generally increases aqueous solubility due to ionization at physiological pH. | nih.gov |

| Target Binding | Can act as a hydrogen bond donor and acceptor, forming strong interactions with biological targets. | nih.gov |

| Acidity | Functions as a proton donor, influencing ionization state and interaction with membranes and enzymes. | nih.gov |

| Permeability | Ionized state can limit passive diffusion across lipid membranes, potentially reducing cell penetration. | nih.govnih.gov |

| Metabolism | Can be a site for metabolic reactions, which may affect the drug's half-life and toxicity. | nih.gov |

Research Landscape of Dimetridazole and its Related Derivatives

Research on Dimetridazole (DMZ) has historically focused on its efficacy as an antiprotozoal drug in veterinary medicine, particularly for treating histomoniasis (blackhead disease) in poultry. chemicalbook.comnih.gov Consequently, a significant body of research is dedicated to its metabolism, residue detection in animal tissues, and regulatory status. researchgate.netnih.gov

The primary metabolite of Dimetridazole identified in numerous studies is 2-hydroxymethyl-1-methyl-5-nitroimidazole (HMMNI), formed by the hydroxylation of the 2-methyl group. nih.govrsc.org Analytical methods are often designed to detect both the parent DMZ and its HMMNI metabolite as markers for residue analysis in food products. researchgate.netnih.govrsc.org Other metabolic pathways have been observed in specific microorganisms; for instance, certain resistant bacteria can reduce the nitro group of DMZ to form 5-amino-1,2-dimethylimidazole, a non-toxic derivative. nih.govnih.gov

While Dimetridazole-carboxylic acid is not typically cited as a major natural metabolite, its synthesis from Dimetridazole represents a strategic chemical modification. nih.gov The research focus for such derivatives shifts from metabolism to the creation of new chemical entities with potentially novel or improved therapeutic properties. For example, 1-methyl-5-nitroimidazole-2-carboxylic acid serves as a precursor for synthesizing a library of 1-methyl-5-nitroimidazole carboxamides. nih.gov Studies on these carboxamides have shown potent activity against various parasites, including Giardia lamblia, Entamoeba histolytica, and Trichomonas vaginalis, with some derivatives exhibiting greater potency than the parent drug, metronidazole. nih.gov This line of research highlights the utility of the carboxylic acid derivative as a key intermediate in the development of next-generation antiparasitic agents. nih.gov

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;1-methyl-5-nitroimidazole-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N3O4.Na/c1-7-3(8(11)12)2-6-4(7)5(9)10;/h2H,1H3,(H,9,10);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REQSOEKBVDIFMB-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CN=C1C(=O)[O-])[N+](=O)[O-].[Na+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N3NaO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1563-97-9 | |

| Record name | sodium 1-methyl-5-nitro-1H-imidazole-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Dimetridazole Carboxylic Acid Sodium and Analogues

Direct Synthesis Approaches

Direct synthesis approaches aim to construct the Dimetridazole-carboxylic acid molecule and its sodium salt without starting from dimetridazole (B1670680) itself. These methods typically involve the formation of the imidazole (B134444) ring with the required substituents already in place or introduced in a sequential manner.

Carboxylation Reactions of Precursors

The direct introduction of a carboxylic acid group onto a precursor of the dimetridazole ring system represents a potential synthetic route. One conceptual approach involves the carboxylation of a suitable 2-methyl-5-nitroimidazole (B138375) derivative. While specific literature on the direct carboxylation of a dimetridazole precursor to yield the carboxylic acid is not extensively detailed, the principles of carboxylation reactions can be applied. For instance, the use of strong bases to deprotonate a carbon atom, followed by quenching with carbon dioxide, is a standard method for introducing a carboxylic acid group.

Hypothetically, a precursor such as 1-(halomethyl)-2-methyl-5-nitroimidazole could be a substrate for such a reaction. The reaction would likely proceed via an organometallic intermediate.

Table 1: Hypothetical Carboxylation Approach

| Precursor | Reagents | Intermediate | Product |

|---|

This table presents a conceptual pathway, and experimental validation would be required to determine its feasibility and optimize reaction conditions.

Controlled Oxidation Pathways

A more common and documented approach for the synthesis of carboxylic acids is the controlled oxidation of primary alcohols. In the context of Dimetridazole-carboxylic acid, the precursor would be 2-(2-methyl-5-nitroimidazol-1-yl)ethanol, which is also known as metronidazole (B1676534). The synthesis of this precursor is well-established and can be achieved by reacting 2-methyl-5-nitroimidazole with ethylene (B1197577) oxide.

The subsequent oxidation of the primary alcohol group of metronidazole to a carboxylic acid can be accomplished using various oxidizing agents. The choice of reagent is crucial to ensure high yield and to avoid unwanted side reactions, particularly given the presence of the sensitive nitro group. Studies on the electro-oxidation of metronidazole have shown the formation of acetic acid as a degradation byproduct, indicating that the side chain is susceptible to oxidation.

Several established methods for the oxidation of primary alcohols to carboxylic acids are applicable here. These include the use of strong oxidants like potassium permanganate (B83412) (KMnO₄) or chromic acid, as well as milder, more selective methods employing reagents like pyridinium (B92312) chlorochromate (PCC) in specific solvents or TEMPO-based oxidation systems.

Table 2: Common Oxidation Reagents for Primary Alcohols to Carboxylic Acids

| Oxidizing Agent | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Potassium Permanganate (KMnO₄) | Basic, aqueous solution, heat | Inexpensive, powerful | Can lead to over-oxidation and low selectivity |

| Pyridinium Chlorochromate (PCC) | Anhydrous CH₂Cl₂ or DMF | Milder than chromic acid | Stoichiometric amounts of chromium reagents are toxic |

This table summarizes general oxidation methods; the optimal conditions for the oxidation of 2-(2-methyl-5-nitroimidazol-1-yl)ethanol would need to be determined experimentally.

Derivatization from Parent Dimetridazole

This approach utilizes the readily available dimetridazole (2-(2-methyl-5-nitroimidazol-1-yl)ethanol) as the starting material and introduces the carboxylic acid functionality through chemical modification.

Functionalization Strategies for Carboxylic Acid Introduction

The hydroxyl group of dimetridazole is a prime site for functionalization to introduce a carboxylic acid. A common strategy involves a two-step process: first, the alcohol is converted into a better leaving group, and then this is displaced by a cyanide-containing nucleophile, followed by hydrolysis of the resulting nitrile to the carboxylic acid.

Alternatively, the alcohol can be reacted with a reagent that already contains the carboxylate functionality or a precursor to it. For example, reaction with an anhydride (B1165640), such as succinic anhydride, would yield a hemiester, which is a carboxylic acid derivative. Another approach involves the reaction of the sodium salt of dimetridazole (formed by treating it with a strong base like sodium hydride) with an α-haloester, followed by hydrolysis of the ester to the carboxylic acid. Research on the derivatization of metronidazole and the similar compound secnidazole (B1681708) has demonstrated the feasibility of modifying the hydroxyl group to form esters and other derivatives. For instance, reacting metronidazole with phthalic anhydride results in the formation of the corresponding phthalate (B1215562) ester.

Table 3: Functionalization Strategies for Introducing a Carboxylic Acid Group

| Reagent | Intermediate Product | Final Product after Hydrolysis |

|---|---|---|

| 1. TsCl, pyridine2. NaCN | 2-(2-methyl-5-nitroimidazol-1-yl)acetonitrile | 2-(2-methyl-5-nitroimidazol-1-yl)acetic acid |

| Ethyl bromoacetate (B1195939) (after forming the alkoxide) | Ethyl 2-(2-methyl-5-nitroimidazol-1-yloxy)acetate | 2-(2-methyl-5-nitroimidazol-1-yloxy)acetic acid |

Salt Formation Mechanisms for Sodium Derivatization

Once the Dimetridazole-carboxylic acid has been synthesized, the formation of the sodium salt is a straightforward acid-base reaction. The carboxylic acid is treated with a sodium base, such as sodium hydroxide (B78521) (NaOH) or sodium bicarbonate (NaHCO₃). The reaction involves the deprotonation of the acidic carboxylic proton by the base to form the sodium carboxylate salt and water (or carbonic acid in the case of bicarbonate, which then decomposes to water and carbon dioxide).

The general reaction is as follows:

R-COOH + NaOH → R-COONa + H₂O

The resulting sodium salt generally exhibits higher water solubility compared to the parent carboxylic acid. The salt can then be isolated by evaporation of the solvent or by precipitation upon addition of a less polar solvent.

Stereo- and Regioselective Synthesis of Related Chiral Analogues

The synthesis of chiral analogues of dimetridazole introduces the complexity of controlling stereochemistry. While dimetridazole itself is achiral, analogues can be designed with stereocenters, for example, by modifying the ethyl side chain. The development of stereo- and regioselective synthetic methods is crucial for obtaining enantiomerically pure compounds, as different enantiomers can exhibit distinct biological activities.

General strategies for achieving stereoselectivity in the synthesis of chiral nitroimidazole derivatives often involve the use of chiral starting materials, chiral catalysts, or chiral auxiliaries. For instance, the synthesis of chiral 5-nitroimidazole derivatives has been approached by starting with enantiomerically pure building blocks.

Regioselectivity becomes important when dealing with substituted imidazoles where multiple positions are available for reaction. For example, in the alkylation of a nitroimidazole ring, the reaction can occur at different nitrogen atoms, leading to regioisomers. The control of regioselectivity is often achieved by carefully selecting the reaction conditions, such as the base, solvent, and temperature, and by considering the steric and electronic effects of the substituents on the imidazole ring.

While specific examples of the stereo- and regioselective synthesis of chiral analogues of Dimetridazole-carboxylic acid are not prevalent in the literature, the principles of asymmetric synthesis and regiocontrol in heterocyclic chemistry provide a framework for the design of such synthetic routes.

Green Chemistry Principles in Synthetic Route Design

The application of green chemistry principles to the synthesis of pharmaceuticals is a critical endeavor aimed at reducing environmental impact and enhancing process safety and efficiency. chemmethod.com These principles focus on the design of chemical products and processes that minimize the use and generation of hazardous substances. jrtdd.com While specific literature detailing green synthetic routes for Dimetridazole-carboxylic acid sodium is limited, the synthesis of analogous nitroimidazole and related heterocyclic structures provides a framework for how these principles can be applied. The focus lies on methodologies such as the use of alternative energy sources, eco-friendly solvents and catalysts, and process optimization through one-pot reactions. jrtdd.commdpi.com

Alternative Energy Sources and Reaction Conditions

Microwave and ultrasound irradiation represent key green technologies that can significantly reduce reaction times, improve yields, and lower energy consumption compared to conventional heating methods. nih.gov

Microwave-Assisted Synthesis: This technique has been successfully employed in the synthesis of various imidazole-containing heterocycles. For instance, Frank et al. reported the microwave-assisted synthesis of 5-substituted-2-(2-methyl-4-nitro-1-imidazomethyl)-1,3,4-oxadiazoles, which contain a nitroimidazole moiety. nih.gov This method often leads to cleaner reactions with fewer byproducts.

Solvent-Free Synthesis: Eliminating solvents altogether is a primary goal of green chemistry. A solvent-free process for the synthesis of Azomycin from 2-nitroimidazole (B3424786) was developed using potter's clay and sodium nitrite (B80452) under microwave conditions, highlighting a dual green approach. nih.gov

Eco-Friendly Solvents and Catalysts

The replacement of volatile and toxic organic solvents with greener alternatives is a cornerstone of sustainable synthesis. mdpi.com

Water as a Solvent: Water is an ideal green solvent due to its non-toxicity, non-flammability, and availability. mdpi.com A notable example in the synthesis of nitroimidazole precursors is the green and facile approach for synthesizing 2-nitroimidazole by treating 2-aminoimidazole with oxone as an oxidant in water. nih.gov

Biocatalysis: The use of enzymes offers high selectivity and operates under mild conditions, replacing potentially toxic reagents and reducing waste. manchester.ac.uk Developing biocatalytic routes for amine synthesis from alcohols, for example, provides a cleaner alternative to traditional chemical methods that may involve harsh conditions and toxic side-products. manchester.ac.uk

Nanocatalysis: Recyclable catalysts are crucial for improving atom economy. Zinc oxide nanoparticles (ZnO-NPs) have been used as an effective, eco-friendly, and reusable catalyst for the cyclocondensation reaction to form benzimidazole (B57391) derivatives, resulting in high yields and shorter reaction times. nih.gov

Solid Acid Catalysts: To avoid corrosive and non-reusable liquid acids, solid acid catalysts have been developed. Sulfonic acid functionalized reduced graphene oxide (SA-rGO) has been reported as a metal-free carbocatalyst for the oxidation of aldehydes to carboxylic acids using hydrogen peroxide, a green oxidant. nih.gov This approach is particularly relevant for the synthesis of the carboxylic acid moiety in molecules like this compound.

Process Intensification

One-pot and multi-component reactions are inherently greener as they reduce the number of synthetic steps, minimize the use of solvents for intermediate isolation and purification, and save time and energy. medcraveonline.com The synthesis of benzimidazole derivatives via one-pot reductive cyclization demonstrates the advantages of this approach by minimizing reagents and reaction time compared to classical methods. medcraveonline.com

The following tables summarize the application of these green chemistry principles in the synthesis of analogous compounds.

Interactive Data Table: Green Synthetic Methods for Imidazole Analogues

| Green Method | Key Principle(s) | Example Compound Class | Key Advantages |

| Microwave Irradiation | Energy Efficiency, Reduced Reaction Time | Nitroimidazole-containing Oxadiazoles nih.gov | Faster reactions, higher yields, fewer byproducts. |

| Ultrasound Irradiation | Energy Efficiency, Milder Conditions | Imidazo[1,2-b]pyridazine Derivatives nih.gov | Cost-effective, environmentally friendly, potent anti-seizure effects noted in derivatives. |

| Solvent-Free Reaction | Waste Prevention | 2-Nitroimidazole (Azomycin) nih.gov | Eliminates solvent waste, simplifies purification. |

| Nanocatalysis | Catalysis, Reusability | Benzimidazoles nih.gov | High yield, short reaction time, recyclable catalyst. |

| One-Pot Synthesis | Atom Economy, Process Intensification | Benzimidazole Carboxylic Acid medcraveonline.com | Fewer steps, reduced solvent use, less waste. |

Interactive Data Table: Green Solvents and Catalysts in Analogue Synthesis

| Reagent/Catalyst | Role | Example Reaction | Green Advantage |

| Water | Solvent | Synthesis of 2-nitroimidazole nih.gov | Non-toxic, non-flammable, readily available. |

| Oxone | Oxidant | Synthesis of 2-nitroimidazole in water nih.gov | Facile and green approach compared to other oxidants. |

| ZnO Nanoparticles | Catalyst | Synthesis of 1H-benzo[d]imidazole derivatives nih.gov | Recyclable, high catalytic activity, environmentally benign. |

| Hydrogen Peroxide (H₂O₂) | Oxidant | Oxidation of aldehydes to carboxylic acids nih.gov | Byproduct is water, making it a clean oxidant. |

| Biocatalysts (Enzymes) | Catalyst | Synthesis of amines from alcohols manchester.ac.uk | High selectivity, mild reaction conditions, reduces toxic waste. |

By integrating these green chemistry principles, future synthetic routes for this compound and its analogues can be designed to be more sustainable, efficient, and environmentally responsible.

Molecular Mechanisms of Action and Biological Activity

Elucidation of Specific Cellular and Molecular Targets

The antimicrobial action of nitroimidazoles is initiated by the entry of the prodrug into the target cell, where it undergoes reductive activation. This process is predominantly favored in anaerobic environments, where the low intracellular redox potential facilitates the transfer of electrons to the nitro group of the imidazole (B134444) ring.

Interaction with Nucleic Acid Synthesis Pathways

Electron Transport Chain Modulation

The reductive activation of nitroimidazoles is critically dependent on the components of the microbial electron transport chain. frontiersin.org In anaerobic organisms, low-redox potential proteins such as ferredoxin or flavodoxin donate electrons to the nitro group of the drug. oup.com This process effectively makes the nitroimidazole a terminal electron acceptor. nih.gov The continuous reduction of the drug by these electron transport proteins is essential for the sustained production of the cytotoxic reactive intermediates. The efficiency of this electron transfer can influence the susceptibility of an organism to the drug. While direct studies on Dimetridazole-carboxylic acid sodium's interaction with the electron transport chain are lacking, its structural similarity to other nitroimidazoles strongly implies a reliance on these microbial redox systems for its activation.

Formation of Reactive Intermediates and DNA Damage

The central event in the mechanism of action of nitroimidazoles is the formation of reactive intermediates. The one-electron reduction of the nitro group produces a nitro radical anion. nih.gov In anaerobic conditions, this radical can undergo further reduction to form other reactive species, including nitroso and hydroxylamine (B1172632) derivatives, which are potent DNA-damaging agents. researchgate.net These intermediates can covalently bind to DNA, leading to strand breaks and ultimately cell death. nih.govelsevierpure.com In the presence of oxygen, the nitro radical anion can be reoxidized back to the parent compound in a "futile cycle," which generates superoxide (B77818) radicals and other reactive oxygen species, contributing to cellular damage. nih.gov Studies on dimetridazole (B1670680) have confirmed its genotoxic potential, which is attributed to the formation of these reactive intermediates. nih.gov It is highly probable that this compound, possessing the same nitroimidazole core, exerts its biological activity through a similar pathway of reductive activation and subsequent DNA damage mediated by reactive intermediates.

Comparative Analysis of Mechanism with Parent Dimetridazole and Other Nitroimidazoles

The fundamental mechanism of action of this compound is expected to mirror that of its parent compound, dimetridazole, and other 5-nitroimidazoles like metronidazole (B1676534) and tinidazole. jocpr.com The key features of this shared mechanism are:

Prodrug Activation: All are inactive prodrugs that require intracellular reduction of the 5-nitro group.

Selective Toxicity: Their activity is largely restricted to anaerobic or microaerophilic organisms that possess the necessary low-redox potential electron transport components for drug activation.

DNA as the Primary Target: The ultimate cytotoxic effect is mediated by damage to DNA by the reduced, reactive metabolites.

While the core mechanism is conserved, differences in the side-chain structure can influence the pharmacokinetic and pharmacodynamic properties of these compounds. For instance, modifications to the side chain can affect the rate of cellular uptake, the efficiency of reduction by microbial nitroreductases, and the stability of the resulting reactive intermediates. The presence of a carboxylic acid group in this compound, as opposed to the methyl group in dimetridazole, would alter its polarity and potentially its interaction with cellular targets and metabolic enzymes. However, without specific comparative studies, the precise impact of this structural difference on the mechanism of action remains speculative.

Structure-Activity Relationship (SAR) Studies of the Carboxylic Acid Moiety

Detailed structure-activity relationship (SAR) studies specifically focused on the carboxylic acid moiety of this compound are not extensively reported in the available literature. However, broader SAR studies on nitroimidazoles provide some general principles. nih.govnih.gov The 5-nitro group is universally recognized as essential for the biological activity of this class of compounds. jocpr.comnih.gov Variations in the substituent at the 1-position of the imidazole ring can modulate the antimicrobial potency and spectrum.

For the carboxylic acid moiety specifically, its presence would significantly increase the polarity of the molecule compared to dimetridazole. This could have several implications:

Cellular Penetration: The increased hydrophilicity might affect the passive diffusion of the molecule across microbial cell membranes.

Interaction with Enzymes: The carboxylate group could potentially interact with active sites of microbial nitroreductases or other enzymes, influencing the rate of activation.

Pharmacokinetics: In a physiological context, the carboxylic acid group would affect the absorption, distribution, metabolism, and excretion of the compound.

Interactive Data Table: Key Mechanistic Features of 5-Nitroimidazoles

| Feature | Description | Relevance to this compound (Inferred) |

| Activation | Reduction of the 5-nitro group | Essential for biological activity |

| Environment | Anaerobic or microaerophilic | Required for efficient reductive activation |

| Primary Target | DNA | Disruption of DNA synthesis and integrity |

| Key Intermediates | Nitro radical anions, nitroso derivatives | Responsible for DNA damage |

| Electron Source | Ferredoxin, Flavodoxin | Crucial for the reduction of the nitro group |

Metabolic Fate and Biotransformation Pathways in Non Human Organisms

In Vitro Metabolic Studies

In vitro studies have been crucial in elucidating the intricate pathways of dimetridazole (B1670680) metabolism. These investigations allow for the precise identification of metabolites and the enzymatic processes responsible for their formation, independent of the complexities of a whole-organism system.

The biotransformation of dimetridazole results in several key metabolites. The primary metabolic pathway involves the oxidation of the 2-methyl group. apvma.gov.aufao.org This process successively forms 2-hydroxymethyl-1-methyl-5-nitroimidazole (HMMNI), also known as dimetridazole-2-hydroxy or hydroxy dimetridazole, and subsequently 1-methyl-5-nitroimidazole-2-carboxylic acid (MNICA). apvma.gov.aufao.orgeuropa.eu HMMNI is considered a major metabolite of dimetridazole. nih.govcaymanchem.com Both HMMNI and MNICA have been identified in studies involving various non-human organisms, including turkeys and pigs. apvma.gov.au

In studies with turkeys administered dimetridazole, analysis of urine revealed the presence of the parent compound, HMMNI, and MNICA, which together accounted for a significant portion of the excreted dose. fao.org Another metabolite was identified as a conjugated form of HMMNI. fao.org

Table 1: Identified Metabolites of Dimetridazole

| Metabolite Name | Abbreviation | Chemical Name |

|---|---|---|

| Dimetridazole-2-hydroxy | HMMNI | 2-hydroxymethyl-1-methyl-5-nitroimidazole |

The formation of dimetridazole metabolites is governed by several key enzymatic reactions, primarily Phase I and Phase II biotransformation processes. jumedicine.comnih.gov

Oxidation : The most prominent Phase I reaction is the oxidation of the 2-methyl group on the imidazole (B134444) ring. apvma.gov.aufao.org This oxidative pathway is responsible for the conversion of dimetridazole into HMMNI and its further oxidation to MNICA. apvma.gov.au

Reduction of Nitro Group : Another critical biotransformation process is the reduction of the 5-nitro group. europa.eu The mutagenic potential of dimetridazole is linked to this reduction, which can form reactive intermediates. europa.eu This process is often dependent on nitroreductase enzymes. europa.eu

Glucuronidation and Sulfation : Following the initial oxidative steps, the primary metabolite HMMNI can undergo Phase II conjugation reactions. It has been shown to be conjugated with glucuronic acid to form a glucuronide, and also with sulfate. fao.orgeuropa.eu These conjugation processes increase the water solubility of the metabolites, facilitating their excretion. nih.govupol.cz In turkey urine, a metabolite was identified as a conjugated glucuronide, presumed to be of HMMNI. fao.org

Comparative Metabolic Profiles Across Diverse Non-Human Organismal Systems

The metabolism of dimetridazole has been studied in several animal species, with avian and porcine models being the most extensively researched. These comparative studies reveal a broadly similar metabolic pattern, although quantitative differences may exist.

In both turkeys and pigs, the primary metabolites identified are HMMNI and MNICA, indicating that the oxidation of the 2-methyl group is a conserved metabolic pathway across these species. apvma.gov.au A study on the elimination of dimetridazole in swine monitored the parent drug and its major metabolite, HMMNI, in both plasma and tissue. nih.gov Similarly, residue depletion studies in turkeys have focused on dimetridazole and its metabolites. fao.org

A 2024 study on broiler chickens found that the concentration of the metabolite HMMNI consistently exceeded that of the parent drug, dimetridazole, in various tissues, including muscle and sebum. nih.gov In turkeys, a detailed analysis of urine after a single dose identified four primary metabolites, including dimetridazole, HMMNI, and MNICA, which collectively accounted for 82.8% of the excreted dose. fao.org An additional 8.8% was identified as a glucuronide conjugate. fao.org

Table 2: Metabolites Detected in Urine of Turkeys

| Metabolite | Percentage of Excreted Dose (%) |

|---|---|

| Dimetridazole (DMZ) | Data not specified in snippet |

| 2-hydroxymethyl-1-methyl-5-nitroimidazole (HMMNI) | Data not specified in snippet |

| 1-methyl-5-nitroimidazole-2-carboxylic acid (MNICA) | Data not specified in snippet |

| Conjugated Glucuronide (presumed HMMNI) | 8.8 |

| Non-nitro containing compounds (including ring-degraded) | 10.9 |

| Total Identified | ~100 |

Source: Adapted from Law, et al., 1962, as cited in a review document. fao.org

Investigation of Covalently Bound Residue Formation in Tissues

A significant aspect of dimetridazole's metabolic fate is the formation of covalently bound residues in tissues. Studies using radiolabeled dimetridazole have shown that a substantial portion of the radioactivity remaining in tissues, estimated at 50-60%, exists as protein-bound residues. fao.org

The formation of these covalently bound residues is a component of the metabolic process. europa.eu While a part of this bound radioactivity may be due to the incorporation of radiolabeled fragments into endogenous substances, there is a recognized possibility that some of it represents protein-bound metabolites that still contain the intact imidazole ring. fao.org The characterization of these bound residues remains a complex area of investigation. europa.eu

Mechanisms of Antimicrobial Resistance and Tolerance

Analysis of Intrinsic and Acquired Resistance Mechanisms

Resistance to nitroimidazole compounds can be broadly categorized as either intrinsic or acquired. Intrinsic resistance is a naturally occurring trait in certain microorganisms. For instance, aerobic and facultative anaerobic bacteria are intrinsically resistant because they lack the low-redox potential intracellular environment necessary for the reductive activation of the nitroimidazole prodrug. nih.gov Without this activation, the compound remains in its inert form and cannot exert its cytotoxic effects.

Acquired resistance, in contrast, arises in typically susceptible anaerobic bacteria and protozoa through genetic mutations or the acquisition of new genetic material. researchgate.net These changes confer a survival advantage in the presence of the drug and can be passed on to subsequent generations. The primary acquired resistance strategies involve altering the drug's intracellular concentration, preventing its activation, or actively inactivating it.

Role of Efflux Pump Overexpression and Regulation

Efflux pumps are transmembrane proteins that actively transport a wide range of substrates, including antibiotics, out of the bacterial cell. nih.govresearchgate.net By reducing the intracellular concentration of an antimicrobial agent, these pumps can prevent it from reaching its target and exerting its effect. Overexpression of efflux pumps is a known mechanism of resistance to various antibiotics, including nitroimidazoles.

In several bacterial species, the upregulation of specific efflux pump systems has been linked to decreased susceptibility to metronidazole (B1676534), a closely related nitroimidazole. For example, in Helicobacter pylori, the increased expression of the HefABC efflux pump has been suggested as a potential resistance mechanism. nih.gov Similarly, knockout mutants of specific TolC-like outer membrane efflux proteins in H. pylori have demonstrated increased susceptibility to metronidazole, providing evidence for the role of active efflux in resistance. nih.gov While specific studies on Dimetridazole-carboxylic acid sodium are limited, it is mechanistically plausible that overexpression of Resistance-Nodulation-cell Division (RND) family pumps or other multidrug efflux systems could contribute to resistance by lowering the effective intracellular concentration of the drug. mdpi.com

Target Modification and Inactivation Strategies by Microorganisms

Unlike many antibiotics that bind to a specific protein or enzyme, the ultimate target of activated nitroimidazoles is microbial DNA. oup.com The activated drug, in the form of a nitroso free radical, induces strand breaks and destabilizes the DNA helix, leading to cell death. Consequently, resistance through direct modification of the target (i.e., altering the structure of DNA) is not a viable mechanism for microorganisms. researchgate.netresearchgate.netnih.gov

Instead, microbial strategies focus on preventing the drug from becoming activated, thereby protecting the DNA target from damage. This is the most common form of resistance. The primary mechanisms involve mutations that impair the enzymatic reduction of the nitro group, which is essential for the drug's bactericidal activity. nih.govmdpi.com Additionally, while less prominent, an enhanced capacity for DNA repair could contribute to tolerance by more efficiently mending the DNA lesions caused by the activated drug, allowing the cell to survive exposure.

Enzymatic Degradation of Nitroimidazole Structures by Pathogens

The enzymatic processes governing nitroimidazole resistance are twofold: prevention of activation and direct inactivation.

Impaired Reductive Activation : The antimicrobial activity of this compound is dependent on the reduction of its nitro group by microbial enzymes with low redox potentials, such as pyruvate:ferredoxin oxidoreductase (PFOR) and other nitroreductases. nih.govmdpi.com A primary mechanism of high-level resistance involves the loss-of-function mutations in the genes encoding these activating enzymes. mdpi.com For example, mutations in the rdxA (an oxygen-insensitive NADPH nitroreductase) and frxA (NADPH flavin oxidoreductase) genes are strongly correlated with metronidazole resistance in H. pylori. mdpi.com By losing the ability to activate the prodrug, the microorganism effectively prevents the formation of the cytotoxic radicals that damage cellular macromolecules.

Direct Enzymatic Inactivation : A distinct mechanism involves the enzymatic conversion of the nitroimidazole into a harmless derivative. This is often mediated by genes known as nim genes. researchgate.netnih.gov These genes encode 5-nitroimidazole reductases which reduce the nitro group of the drug to a non-toxic amino group. nih.govherts.ac.uk This process inactivates the drug, preventing it from ever becoming a toxic radical. At least eleven such genes (nimA through nimK) have been identified, primarily in anaerobic bacteria like members of the Bacteroides fragilis group. mdpi.comnih.gov A comparative study demonstrated that a nim-positive Bacteroides strain reduced dimetridazole (B1670680) to its non-toxic amine derivative (5-amino-1,2-dimethylimidazole), while a nim-negative strain could not, clearly illustrating the role of nim genes in drug inactivation. herts.ac.uk

| Mechanism Category | Specific Mechanism | Description | Key Genes/Proteins Involved | Example Organisms |

|---|---|---|---|---|

| Enzymatic | Impaired Activation | Decreased activity of nitroreductase enzymes prevents the conversion of the prodrug to its active, cytotoxic form. | rdxA, frxA, Pyruvate:ferredoxin oxidoreductase (PFOR) | Helicobacter pylori, Trichomonas vaginalis, Clostridioides difficile |

| Direct Inactivation | Enzymatic reduction of the nitro group to a non-toxic amino group, rendering the drug inert. | nim genes (nimA-K) encoding 5-nitroimidazole reductases | Bacteroides spp., Prevotella spp., Clostridium spp. | |

| Reduced Accumulation | Efflux Pump Overexpression | Increased expression of transmembrane pumps that actively expel the drug from the cell, lowering its intracellular concentration. | RND family pumps, HefABC, TolC-like proteins | H. pylori, Pseudomonas aeruginosa |

| Adaptive Response | SOS Response | Induction of a global DNA damage response that can increase mutagenesis and contribute to tolerance and resistance development. | RecA, LexA | Escherichia coli, Clostridioides difficile |

| Biofilm Formation | Growth in a protected, matrix-encased community that impedes drug penetration and promotes a tolerant physiological state. | Various adhesins, matrix components | Pseudomonas aeruginosa, Staphylococcus aureus |

Adaptive Responses of Microbial Populations (e.g., Biofilm Formation, SOS Response)

Microbial populations can employ adaptive strategies to survive antibiotic exposure, often involving transient, physiological changes rather than permanent genetic ones.

SOS Response : Because the mode of action of nitroimidazoles involves inflicting DNA damage, they can trigger the SOS response in bacteria. nih.gov The SOS response is a global regulatory network that is induced by DNA damage and is controlled by the RecA and LexA proteins. nih.govfrontiersin.org This response halts cell division and upregulates a suite of genes involved in DNA repair. nih.gov However, the SOS response also activates error-prone DNA polymerases, which can increase the rate of mutation throughout the genome, potentially accelerating the acquisition of stable resistance mutations. frontiersin.org

Biofilm Formation : Biofilms are structured communities of microorganisms encased in a self-produced polymeric matrix, which adhere to surfaces. Bacteria within biofilms exhibit significantly increased tolerance to antimicrobial agents. nih.gov This tolerance is attributed to multiple factors, including impaired drug penetration through the matrix, altered metabolic states of the cells, and the expression of biofilm-specific resistance genes. The DNA damage caused by nitroimidazoles can induce the SOS response, which in turn has been shown to promote biofilm formation in several bacterial species, including Clostridioides difficile and Pseudomonas aeruginosa. graphyonline.comnih.govresearchgate.net Interestingly, some research also indicates that dimetridazole may have anti-biofilm properties against P. aeruginosa by interfering with quorum sensing pathways, highlighting the complexity of these interactions. nih.gov

Cross-Resistance Patterns with Other Nitroimidazole Compounds in Research Models

Due to their shared chemical scaffold and mechanism of action, cross-resistance among different 5-nitroimidazole compounds is a significant clinical concern. nih.govnih.gov Microorganisms that develop resistance to one nitroimidazole, such as metronidazole, are often resistant to others, including dimetridazole and tinidazole. uu.se

This phenomenon is rooted in the commonality of resistance mechanisms. For instance, a mutation that inactivates a nitroreductase enzyme essential for the activation of metronidazole will likely prevent the activation of other 5-nitroimidazoles as well. mdpi.com Likewise, the enzymatic inactivation conferred by nim gene products is effective against a range of nitroimidazole drugs. herts.ac.uk Research on C. difficile has used dimetridazole interchangeably with metronidazole for quantifying intracellular drug concentrations, noting that resistant mutants showed the same level of resistance to both compounds, which strongly supports the existence of cross-resistance. nih.gov While the degree of resistance can vary slightly between different drugs, the underlying mechanisms generally confer a class-wide effect. nih.gov

Rational Design Strategies to Mitigate Resistance Development in Experimental Systems

Overcoming antimicrobial resistance requires innovative therapeutic approaches, including the rational design of new drugs. bohrium.com Rational drug design uses knowledge of a drug's mechanism of action and resistance to create novel molecules that can bypass these resistance strategies. nih.govescholarship.org For the nitroimidazole class, several experimental strategies are being explored:

Modification of the Core Structure : By altering the chemical structure of the nitroimidazole scaffold, it may be possible to create compounds that are still activated by microbial enzymes but are no longer recognized by inactivating enzymes (e.g., Nim proteins) or efflux pumps.

Development of Dual-Target Compounds : Hybrid molecules that combine a nitroimidazole with another antimicrobial agent into a single chemical entity can be designed. This dual-action approach makes it statistically more difficult for a microorganism to develop resistance, as it would need to overcome two distinct mechanisms of action simultaneously.

Altering Redox Potential : The activation of nitroimidazoles is dependent on the cellular redox potential. oup.com Designing new derivatives with higher redox potentials could allow for their activation in a broader range of microorganisms or in microenvironments with slightly more oxygen, potentially overcoming resistance caused by subtle shifts in microbial metabolism. nih.gov

Inhibition of Resistance Mechanisms : Another strategy involves developing compounds that inhibit resistance mechanisms directly. For example, an efflux pump inhibitor could be co-administered with this compound to restore its efficacy against strains that rely on efflux for resistance.

These rational design approaches aim to create a new generation of nitroimidazoles that are more resilient to existing resistance mechanisms and can help preserve the long-term viability of this important antimicrobial class. nih.gov

Analytical Chemistry Methodologies for Research Applications

Chromatographic Techniques for Detection and Quantification

Chromatography is a cornerstone for the separation and analysis of Dimetridazole-carboxylic acid sodium and its related compounds. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are prominently utilized for their precision and reliability.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the determination of nitroimidazole compounds, including dimetridazole (B1670680) and its metabolites. rsc.orgnih.gov The versatility of HPLC allows for its application in various sample types, including animal tissues and eggs. rsc.org Method development often focuses on optimizing chromatographic separation using reverse-phase columns, such as C18, with mobile phases typically consisting of acetonitrile (B52724), methanol, and aqueous buffers like formic acid or phosphate (B84403) buffers. ajol.inforesearchgate.net

UV detection is commonly employed, with wavelengths set to capture the characteristic absorbance of the nitroimidazole structure. For instance, a UV absorption wavelength of 250 nm has been optimized for the separation of multiple pharmaceutical compounds, including the related metronidazole (B1676534). ajol.info Validation of HPLC methods is performed according to ICH guidelines, establishing parameters such as linearity, precision, sensitivity, accuracy, and robustness. ajol.info Studies have reported limits of detection (LOD) as low as 0.5 µg/kg in poultry muscle, demonstrating the high sensitivity of the technique. rsc.orgnih.gov

Table 1: HPLC Method Parameters for Nitroimidazole Analysis

| Parameter | Condition 1 | Condition 2 | Condition 3 |

|---|---|---|---|

| Column | Kromasil C18 ajol.info | Phenyl (300 × 4.6mm) researchgate.net | Reverse-phase C18 researchgate.net |

| Mobile Phase | Aqueous formic acid (0.1%), methanol, acetonitrile (gradient elution) ajol.info | 5% acetonitrile in 0.1 M KH2PO4 buffer (pH 4.5) researchgate.net | 0.01% trifluoroacetic acid/acetonitrile (85:15 v/v) researchgate.net |

| Flow Rate | 1 mL/min ajol.info | Not Specified | Not Specified |

| Detection | UV at 250 nm ajol.info | UV at 324 nm researchgate.net | UV Detection researchgate.net |

| Linearity Range | Not Specified | 0.15 – 30 µg/ml researchgate.net | 1-25 µg/mL researchgate.net |

| Limit of Detection (LOD) | 0.020-0.27 µg/L ajol.info | Not Specified | Not Specified |

| Recovery | 86.0-102% (pure compounds) ajol.info | Not Specified | Not Specified |

Thin-Layer Chromatography (TLC) with Densitometric Detection

Thin-Layer Chromatography (TLC) coupled with densitometry offers a cost-effective and efficient alternative to HPLC for the quantification of pharmaceutical compounds. mdpi.comwalshmedicalmedia.com This method is particularly useful for simultaneous analysis of multiple samples, reducing both time and cost. walshmedicalmedia.com The technique involves spotting the sample on a TLC plate, typically silica (B1680970) gel 60F254, followed by development in a chamber with an optimized mobile phase. mdpi.commdpi.com

For related nitroimidazoles like metronidazole, a mobile phase of chloroform, methanol, and diethylamine (B46881) (9:1:1, v/v/v) has proven effective. mdpi.com After separation, the plates are scanned with a densitometer at a specific wavelength, and the resulting peak areas are used for quantification. walshmedicalmedia.com Validation of TLC-densitometric methods demonstrates good precision, accuracy, and sensitivity, with Limits of Quantification (LOQ) for metronidazole reported at 0.036 µ g/spot . mdpi.com

Table 2: TLC-Densitometric Method Parameters

| Parameter | Condition 1 (Metronidazole) mdpi.com | Condition 2 (Diclofenac Sodium) walshmedicalmedia.com | Condition 3 (Diclofenac) mdpi.com |

|---|---|---|---|

| Stationary Phase | Silica gel 60F254 plates | Silica gel 60 F254 glass plates | Silica gel 60F254 plates |

| Mobile Phase | Chloroform + Methanol + Diethylamine (9:1:1, v/v/v) | Toluene + Acetone + Glacial Acetic Acid (10:15:0.2, v/v/v) | Cyclohexane + Chloroform + Methanol + Glacial Acetic Acid (6:3:0.5:0.5, v/v) |

| Detection Wavelength | Not Specified | 284 nm (reflectance absorbance mode) | Not Specified |

| Linearity Range | Not Specified | 250-600 ng/spot | 4.00–18.00 μg/spot |

| Limit of Quantification (LOQ) | 0.066 µg/spot (for Tinidazole) | Not Specified | 0.84 μg/spot |

| Recovery | 100.6% (for Tinidazole) | Not Specified | 95.2 ± 4.9% |

Spectroscopic Characterization Approaches

Spectroscopic methods are indispensable for both the quantification and structural elucidation of this compound, its metabolites, and potential degradation products.

UV/Visible Spectrophotometry and Derivative Spectroscopy

UV/Visible spectrophotometry is a simple, rapid, and cost-effective method for the quantitative analysis of compounds with suitable chromophores. researchgate.netresearchgate.net For nitroimidazoles, the maximum absorption wavelength (λmax) is typically determined by scanning a solution of the compound across a range of wavelengths. For metronidazole, a related compound, the λmax has been identified at 277 nm. researchgate.net Beer's law is generally obeyed over a specific concentration range, allowing for quantitative determination. researchgate.net

Derivative spectroscopy can enhance the method's specificity by resolving overlapping spectra in mixtures. nih.gov First or second-order derivative techniques can eliminate background interference and separate the analytical signals of different components. For instance, a second derivative ratio spectrophotometry technique was successfully applied to determine ciprofloxacin (B1669076) and metronidazole simultaneously. researchgate.net

Table 3: UV/Visible Spectrophotometry Parameters

| Compound | λmax | Linearity Range | Solvent | Reference |

|---|---|---|---|---|

| Metronidazole | 277 nm | 1-10 µg/ml | Not Specified | researchgate.net |

| Metronidazole (First Derivative) | λmin=340.00 nm, λmax=300.0 nm | 10-16 μg/ml | Not Specified | researchgate.net |

| Diclofenac Sodium | 275 nm | 8-16 µg/ml | Distilled Water | ajpaonline.com |

| Nimesulide | 397 nm | 5-25 mg/L | 10% Sodium Carbonate | mdpi.com |

Mass Spectrometry for Metabolite and Degradation Product Identification

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is a powerful tool for the structural identification of metabolites and degradation products. ijpras.comnih.gov High-resolution mass spectrometry (HRMS) provides precise mass measurements, which aids in determining the elemental composition of unknown compounds. ijpras.commdpi.com

The process often begins with forced degradation studies, where the parent drug is subjected to stress conditions such as acid, base, oxidation, and light to generate potential impurities. mdpi.comneliti.com The resulting mixture is then analyzed by LC-MS. By comparing the mass-to-charge (m/z) ratio and the fragmentation patterns (MS/MS spectra) of the degradation products with those of the parent compound, plausible structures can be proposed. mdpi.comnih.gov This approach has been used to identify a major photolytic degradant of metronidazole, which was not detectable by standard pharmacopeial methods. nih.gov For dimetridazole, LC-MS serves as a confirmatory method to positively identify residues in tissue samples. rsc.orgnih.gov

Table 4: Mass Spectrometry in Metabolite/Degradation Product ID

| Parent Compound | Technique | Findings | Reference |

|---|---|---|---|

| Dimetridazole | HPLC-APCI-MS | Confirmatory analysis of DMZ and its metabolite 2-OH-M in poultry and eggs. rsc.org | rsc.org |

| Metronidazole | LC-PDA-MS | Identified major photodegradant as N-(2-hydroxyethyl)-5-methyl-l,2,4-oxadiazole-3-carboxamide. nih.gov | nih.gov |

| ONC201 | LC-HRMS | Identified 20 degradation products under photolytic and oxidative stress. mdpi.com | mdpi.com |

| Dolutegravir | HPLC-MS | Identified major degradation products from hydrolytic opening of the oxepine ring. nih.gov | nih.gov |

Electrochemical Sensing Platforms

Electrochemical sensors represent a novel and rapidly developing approach for the detection of nitroimidazole drugs. rsc.org These platforms offer high sensitivity, rapid response, and the potential for miniaturization. rsc.orgscribd.com The working principle often involves the electrochemical reduction of the nitro group (-NO2) on the imidazole (B134444) ring at the surface of a modified electrode. researchgate.net

Researchers have developed various sensor modifications to enhance performance. For example, a glassy carbon electrode modified with a graphitic carbon nitride–rhenium disulfide (CN–ReS2) composite has been used for the sensitive detection of dimetridazole. rsc.org Another approach utilized gold nanoparticles@molecularly imprinted polymer (Au NPs@MIP) to create a highly selective sensor. scribd.com These advanced sensors demonstrate low limits of detection, often in the nanomolar (nM) range, and have been successfully applied to detect dimetridazole in real-world samples like milk and human serum. rsc.orgscribd.com

Table 5: Performance of Electrochemical Sensors for Dimetridazole

| Sensor Platform | Linear Range | Limit of Detection (LOD) | Sensitivity | Reference |

|---|---|---|---|---|

| Graphitic Carbon Nitride–Rhenium Disulfide (CN–ReS2) Composite | 50–1000 nM | 19.8 nM | 0.246 μA nM−1 cm−2 | rsc.org |

| Gold Nanoparticles@Molecularly Imprinted Polymer (Au NPs@MIP) | Not Specified | 5.0 × 10−10 mol L−1 | Not Specified | scribd.com |

| Carbon Paste Electrode with Silver Micro-particles (Ag@CPE) | Not Specified | Not Specified | Not Specified | researchgate.net |

Voltammetric Methods

Voltammetric methods are electrochemical techniques that have been successfully employed for the determination of nitroimidazole compounds like Dimetridazole. These methods are based on the reduction of the nitro group present in the imidazole ring. The electrochemical reduction of nitroimidazoles typically involves a four-electron transfer to form a hydroxylamine (B1172632) derivative, which can be further reduced to an amine. This electrochemical behavior provides a basis for their quantitative analysis.

Different voltammetric techniques, such as differential pulse voltammetry (DPV) and square wave voltammetry (SWV), have been utilized. For instance, in the analysis of other nitroimidazole drugs, these methods have demonstrated high sensitivity and selectivity. The choice of supporting electrolyte and its pH are critical parameters that are optimized to obtain well-defined voltammetric signals. The electrochemical reduction of the nitro group is often irreversible and diffusion-controlled.

Application of Nanocomposite-Modified Electrodes

To enhance the sensitivity and selectivity of voltammetric methods, nanocomposite-modified electrodes are increasingly being used in the detection of nitroimidazole derivatives. These modifications aim to increase the electrode's effective surface area and improve electron transfer kinetics.

Various nanomaterials have been explored for this purpose, including:

Carbon-based nanomaterials: Graphene and carbon nanotubes are used to increase the conductivity and surface area of the electrode.

Metal and metal oxide nanoparticles: These nanoparticles can have a catalytic effect on the electrochemical reaction of the target analyte.

Conductive polymers: These can be used to create a selective recognition layer on the electrode surface.

For example, a study on the detection of ornidazole, a related nitroimidazole, utilized a composite of tungsten disulfide (WS2) with functionalized carbon nanofibers (CNFs) to modify a glassy carbon electrode. bohrium.com This modification demonstrated enhanced efficacy in detecting the nitroimidazole compound. bohrium.com Similarly, screen-printed electrodes modified with reduced graphene oxide and fullerene (C60) have been developed for the sensitive detection of metronidazole. nih.gov The synergistic effects of these nanomaterials contribute to improved sensor performance. nih.gov The development of such modified electrodes holds significant promise for the sensitive and selective detection of Dimetridazole and its metabolites in various samples.

Method Validation for Academic Research

The validation of analytical methods is crucial to ensure the reliability and accuracy of research findings. For the determination of Dimetridazole and its metabolites, key validation parameters include accuracy, precision, limit of detection (LOD), and robustness.

Accuracy is often assessed through recovery studies by spiking blank matrices with known concentrations of the analyte. For instance, a method for the determination of Dimetridazole and HMMNI in poultry muscle and eggs reported mean recoveries ranging from 65% to 87%. rsc.org In another study involving bovine muscle, the average accuracy for five nitroimidazoles at different fortification levels ranged from 96% to 103%. researchgate.net

Precision is evaluated by determining the repeatability (intra-day precision) and intermediate precision (inter-day precision), typically expressed as the relative standard deviation (RSD). For the analysis of nitroimidazole residues in salmon, tilapia, and shrimp, the repeatability was found to be between 4% and 17%. nih.gov A study on nitroimidazoles in pig plasma reported repeatability (CVr) of 2.49–13.39% and intralaboratory reproducibility (CVRW) of 2.49–16.38%. nih.gov

The Limit of Detection (LOD) and Limit of Quantification (LOQ) are critical for determining the sensitivity of the method. For the analysis of nitroimidazole residues in fish muscle, LODs ranged from 0.07 to 1.0 ng/g, and LOQs ranged from 0.21 to 3.0 ng/g, depending on the specific analyte. nih.gov

Robustness assesses the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.

The following tables summarize validation data for nitroimidazole analysis from various research applications.

Table 1: Accuracy of Analytical Methods for Nitroimidazole Residues

| Analyte(s) | Matrix | Fortification Levels | Average Recovery (%) |

| Dimetridazole, HMMNI | Poultry Muscle & Eggs | Not Specified | 65 - 87 |

| Five Nitroimidazoles | Bovine Muscle | 0.5, 1.0, 1.5, 2.0, 2.5 µg/kg | 96 - 103 |

| Nitroimidazole Residues | Salmon, Tilapia, Shrimp | Not Specified | 81 - 124 |

| Nitroimidazoles & Metabolites | Pig Plasma | Not Specified | 93 - 123 (except for one metabolite at 58-63) |

Table 2: Precision of Analytical Methods for Nitroimidazole Residues

| Analyte(s) | Matrix | Precision Parameter | Value (%) |

| Nitroimidazole Residues | Salmon, Tilapia, Shrimp | Repeatability | 4 - 17 |

| Nitroimidazoles & Metabolites | Pig Plasma | Repeatability (CVr) | 2.49 - 13.39 |

| Nitroimidazoles & Metabolites | Pig Plasma | Intralaboratory Reproducibility (CVRW) | 2.49 - 16.38 |

Table 3: Limit of Detection (LOD) and Limit of Quantification (LOQ) of Analytical Methods for Nitroimidazole Residues

| Analyte(s) | Matrix | LOD | LOQ |

| Nitroimidazole Residues | Salmon, Tilapia, Shrimp | 0.07 - 1.0 ng/g | 0.21 - 3.0 ng/g |

Environmental Disposition and Ecotoxicological Research in Non Clinical Settings

Degradation Pathways in Environmental Matrices (e.g., Water, Soil)

The degradation of nitroimidazoles like dimetridazole (B1670680) in the environment is influenced by several factors, including sunlight and the presence of oxidizing agents. nih.gov These processes transform the parent compound into various byproducts, one of which is the carboxylic acid derivative.

Photolytic degradation, or photolysis, is a key process in the breakdown of nitroimidazole compounds in aquatic environments. Studies on the related compound metronidazole (B1676534) have shown that it undergoes photodegradation when exposed to sunlight or UV radiation. nih.govresearchgate.netnih.gov The degradation process often follows pseudo-first-order kinetics. researchgate.netnih.gov The rate and pathway of photolysis can be influenced by the presence of other compounds in the water, which may compete for light absorption. nih.gov For dimetridazole, while specific quantum yields for the formation of its carboxylic acid metabolite are not detailed in the available literature, the general mechanism involves the absorption of light energy, leading to the cleavage and transformation of the molecule's structure.

Advanced Oxidation Processes (AOPs) are significant in the degradation of persistent organic pollutants, including nitroimidazoles. nih.gov These processes generate highly reactive species, most notably hydroxyl radicals (•OH), which readily attack the parent molecule. nih.govdiscovery.csiro.au Theoretical and experimental studies on dimetridazole and the similar compound metronidazole have shown that hydroxyl radicals can initiate degradation. nih.govnih.gov

The reaction pathways often involve the addition of the hydroxyl radical to the imidazole (B134444) ring. nih.govdiscovery.csiro.au Subsequent reactions can lead to the opening of the ring and the oxidation of side chains. elsevierpure.com This oxidative process results in the formation of several smaller, more oxidized byproducts. Among these byproducts are various carboxylic acids, such as formic acid and acetic acid, which have been identified during the electro-oxidation of metronidazole. mdpi.com Specifically, the metabolite 2-methyl-5-nitroimidazol-1-yl-acetic acid has been identified as a degradation product of metronidazole, indicating that the formation of a carboxylic acid moiety from the side chain is a relevant pathway. fao.orgnih.gov While the toxicity of the initial degradation products of dimetridazole can be higher than the parent compound, many of the secondary byproducts, which would include simple carboxylic acids, are generally less harmful to aquatic organisms. nih.govdiscovery.csiro.au

Table 1: Key Oxidative Degradation Byproducts of Related Nitroimidazoles

| Parent Compound | Oxidative Process | Identified Carboxylic Acid Byproducts |

|---|---|---|

| Metronidazole | Electro-oxidation | Formic acid, Acetic acid mdpi.com |

| Metronidazole | Metabolism/Degradation | 2-methyl-5-nitroimidazol-1-yl-acetic acid fao.orgnih.gov |

This table is interactive. Click on the headers to sort.

Biodegradation utilizes microorganisms to break down environmental contaminants. emanresearch.org It is considered an effective and environmentally safe remediation strategy. researchgate.net While specific studies focusing on the microbial degradation of dimetridazole-carboxylic acid sodium are scarce, the general principles of xenobiotic metabolism by microbial communities are applicable. Microorganisms possess diverse enzymatic capabilities that can mineralize complex organic molecules into simpler, non-toxic substances like carbon dioxide and water. mdpi.com Bacteria and fungi isolated from contaminated soil and water have demonstrated the ability to degrade a wide range of persistent pesticides and pharmaceuticals. frontiersin.org The effectiveness of biodegradation depends on various environmental factors, including pH, temperature, and the availability of other nutrients to support microbial growth. emanresearch.org

Metabolite Formation and Persistence in Simulated Environmental Systems

The primary metabolite of dimetridazole is 2-hydroxymethyl-1-methyl-5-nitroimidazole (HMMNI). nih.govrsc.org Studies investigating the persistence of dimetridazole in aquaculture have shown that the parent drug is more persistent than its HMMNI metabolite. In one study, dimetridazole was still detectable in shrimp tissue at 40.5-55 µg/kg eight days post-treatment, whereas the HMMNI metabolite was only detectable for up to one day. nih.gov

The formation of dimetridazole's carboxylic acid metabolite in the environment would likely result from the further oxidation of the HMMNI metabolite or the parent drug itself. The persistence of this carboxylic acid in soil or water is not well-documented. However, the persistence of the parent compound, dimetridazole, suggests that its derivatives may also exhibit some degree of stability in the environment. nih.gov

Research Models for Assessing Environmental Impact on Non-Target Microbial Populations

Assessing the ecotoxicological impact of pharmaceutical residues on non-target microbial populations is essential for understanding environmental risk. Various research models can be employed for this purpose. These range from simple, single-species laboratory tests to complex, multi-species microcosm or mesocosm studies that simulate natural ecosystems.

In vitro models: These laboratory-based models are used to study the direct effects of a compound on specific microorganisms or microbial processes. For instance, studies have shown that dimetridazole is effective against microaerophilic bacteria like Campylobacter coli, inhibiting their growth by interfering with nucleic acid synthesis. nih.gov Such models can help determine the concentrations at which a compound might disrupt essential microbial functions in the environment.

Microcosm/Mesocosm Models: These are controlled, simulated ecosystems that can be used to study the effects of contaminants on microbial community structure and function under more realistic conditions. They allow researchers to observe interactions between different trophic levels and assess endpoints like nutrient cycling and respiration.

In silico Models: Computational models can predict the toxicity of chemical compounds based on their structure. These models are useful for screening large numbers of compounds and prioritizing them for further experimental testing. nih.gov

Remediation Strategies for Environmental Contamination in Experimental Systems

Several strategies are being explored for the remediation of water and soil contaminated with pharmaceutical compounds like nitroimidazoles. escholarship.org

Advanced Oxidation Processes (AOPs): As discussed in section 7.1.2, AOPs are highly effective at degrading nitroimidazoles. brieflands.com Techniques such as UV/H₂O₂, UV/chlorine, and Fenton-based processes generate powerful radicals that can break down the contaminant into less harmful substances. nih.govmdpi.comnih.gov The solar photoelectro-Fenton (SPEF) process, for example, has been shown to effectively mineralize metronidazole, with sunlight enhancing the degradation of intermediates. elsevierpure.com

Phytoremediation: This low-cost, environmentally friendly strategy uses plants to remove, degrade, or stabilize contaminants from soil and water. biomedres.usnih.gov Specific plants, known as hyperaccumulators, can absorb pollutants through their roots and accumulate them in their tissues. nih.gov This method preserves soil properties and microbial biomass. biomedres.us

Bioremediation: This approach relies on the use of microorganisms to break down pollutants. emanresearch.org Strategies can involve biostimulation, where the growth of native degrading microbes is encouraged by adding nutrients, or bioaugmentation, which involves introducing specialized microbes to a contaminated site. emanresearch.org

Adsorption: Materials with high surface areas, such as activated carbon, can be used to adsorb organic pollutants from water. brieflands.com This process effectively transfers the contaminant from the water phase to the solid phase, though it does not degrade the compound.

Pre Clinical Efficacy and Pharmacodynamics in Non Human Organisms

In Vitro Antimicrobial Spectrum and Potency

The antimicrobial activity of nitroimidazoles, the class to which dimetridazole (B1670680) and its metabolites belong, is contingent upon the reduction of the 5-nitro group within the target organism. This process, which occurs under anaerobic conditions, leads to the formation of cytotoxic metabolites that damage microbial DNA and other macromolecules, ultimately causing cell death. mdpi.com

The parent compound, dimetridazole, exhibits significant activity against various protozoal pathogens. It is indicated for the treatment of histomoniasis in turkeys, caused by Histomonas meleagridis, and trichomoniasis in pigeons and cattle. advacarepharma.com In pigs, it is used to manage dysentery associated with Trichomonas species. advacarepharma.com The closely related compound, metronidazole (B1676534), is a first-line treatment for human trichomoniasis caused by Trichomonas vaginalis. nih.govnih.gov While direct studies on the isolated dimetridazole-carboxylic acid sodium's potency are limited, the efficacy of the parent drug against these pathogens is well-established in veterinary medicine. advacarepharma.com

Table 1: Protozoal Pathogens Susceptible to the Parent Compound, Dimetridazole This table is based on the indicated uses of the parent drug, Dimetridazole.

| Pathogen | Associated Disease | Affected Species |

|---|---|---|

| Histomonas meleagridis | Histomoniasis (Blackhead) | Turkeys |

| Trichomonas spp. | Trichomonal Dysentery | Pigs |

| Trichomonas spp. | Trichomoniasis | Pigeons |

Nitroimidazoles as a class are potent agents against a wide spectrum of anaerobic bacteria, as their mechanism of action requires an anaerobic environment for reductive activation. droracle.ai The parent drug, dimetridazole, is noted for its activity against anaerobic bacteria, including Campylobacter in pigs. advacarepharma.com Metronidazole, a benchmark nitroimidazole, demonstrates a broad spectrum of bactericidal action against most obligate anaerobes. droracle.ai Its activity profile provides insight into the potential targets for related compounds.

Studies on metronidazole show efficacy against Gram-negative anaerobes like Bacteroides and Fusobacterium species, as well as Gram-positive anaerobes such as Peptostreptococcus and Clostridium species, including Clostridium difficile. researchgate.net The sensitivity of these microorganisms is a key factor in the therapeutic use of this drug class. nih.gov While specific minimum inhibitory concentration (MIC) data for this compound is not extensively detailed in the literature, the general spectrum of the nitroimidazole family is well-documented.

Table 2: General Spectrum of Anaerobic Bacteria Susceptible to Nitroimidazoles (e.g., Metronidazole)

| Bacterial Category | Genera |

|---|---|

| Gram-negative Anaerobes | Bacteroides, Fusobacterium, Prevotella |

In Vivo Efficacy Studies in Veterinary Models

In vivo studies primarily evaluate the efficacy of the parent compound, dimetridazole, in relevant animal models of disease. Following administration, dimetridazole is extensively metabolized in the target animal, with dimetridazole-carboxylic acid being a significant resulting metabolite found in tissues and excreta. apvma.gov.au

Efficacy has been demonstrated in avian and porcine models. In turkeys, dimetridazole is effective for the control of histomoniasis (blackhead disease), a parasitic disease affecting the ceca and liver. advacarepharma.com In porcine models, it is used to treat swine dysentery and hemorrhagic enteritis, conditions where anaerobic bacteria and protozoa can be contributing factors. advacarepharma.com The clinical outcome in these models is attributed to the activity of the administered dimetridazole, which undergoes metabolism to compounds including dimetridazole-carboxylic acid. apvma.gov.au

Pharmacodynamic Modeling and Dose-Response Relationships in Research Systems

Pharmacodynamic (PD) modeling for nitroimidazoles generally links drug concentration to the antimicrobial effect. The key PD parameter for this class of drugs is the ratio of the area under the concentration-time curve to the minimum inhibitory concentration (AUC/MIC). Achieving a target AUC/MIC ratio is correlated with successful eradication of the pathogen.

The dose-response relationship is based on the principle that the parent drug must penetrate the target anaerobic cell and undergo reductive activation. The resulting cytotoxic particles lead to DNA strand breakage and cell death. mdpi.com Specific PD models for the this compound metabolite are not widely published. Modeling efforts typically focus on the parent drug as the primary active moiety responsible for the therapeutic effect observed in vivo.

Impact on Non-Target Microbial Flora in Experimental Animal Gut Microbiota

The administration of broad-spectrum antibiotics, particularly those targeting anaerobes, can significantly impact the host's gut microbiota. frontiersin.org Nitroimidazoles like dimetridazole, by their nature, can disrupt the delicate balance of the commensal anaerobic bacteria that are vital for maintaining gut health. nih.gov

Studies on this class of drugs have shown that their use can lead to a reduction in microbial diversity. frontiersin.org This disruption, or dysbiosis, can involve the depletion of beneficial bacterial populations, such as certain Clostridium and Bacteroides species, which are responsible for producing short-chain fatty acids (SCFAs). nih.gov A reduction in these protective species can weaken colonization resistance, potentially creating an environment where opportunistic pathogens like Clostridium difficile can proliferate. nih.govmdpi.com The impact on the gut microbiota is a direct consequence of the antimicrobial activity of the administered parent drug, which is metabolized within the host system. researchgate.net

Advanced Research Topics and Future Directions

Prodrug Design Strategies Incorporating Dimetridazole-Carboxylic Acid Sodium

Prodrug design is a sophisticated strategy to overcome limitations of drug molecules, such as poor solubility, instability, or lack of target specificity. digitellinc.comacs.org This approach involves chemically modifying a drug into an inactive form that, after administration, converts into the active compound through enzymatic or chemical reactions in the body. nih.govnih.gov For this compound, the carboxylic acid group presents a prime target for such modifications.

One common strategy involves esterification to mask the polar carboxylic acid, thereby increasing lipophilicity and potentially enhancing membrane permeability. mdpi.com The goal of prodrug strategies is to improve key properties like bioavailability, stability, and water solubility, while also potentially reducing side effects. nih.gov The success of this approach hinges on the ability of the prodrug to release the parent drug efficiently under physiological conditions, a process that can be either enzyme-mediated or spontaneous. nih.gov

Table 1: Prodrug Design Considerations

| Strategy | Rationale | Potential Outcome |

|---|---|---|

| Esterification | Masking the polar carboxylic acid group to increase lipophilicity. mdpi.com | Enhanced cell membrane permeability and absorption. |

| Amidation | Forming an amide linkage to alter solubility and metabolic stability. | Modified release profile and tissue distribution. |

Hybrid Molecule Development for Enhanced Antimicrobial Activity and Reduced Resistance

The development of hybrid molecules, which combine two or more pharmacophores into a single chemical entity, is a promising approach to combat antimicrobial resistance. nih.govmdpi.com This strategy aims to create synergistic effects, broaden the spectrum of activity, and overcome existing resistance mechanisms. nih.gov For this compound, the carboxylic acid moiety serves as a versatile anchor for linking to other antimicrobial agents.